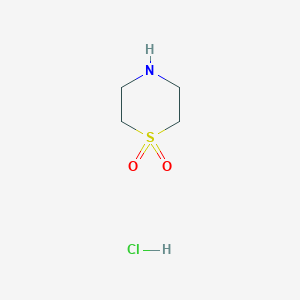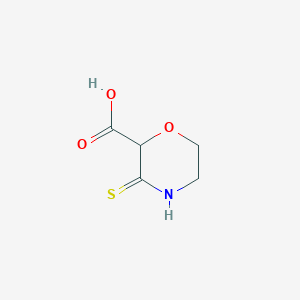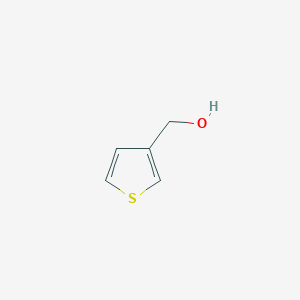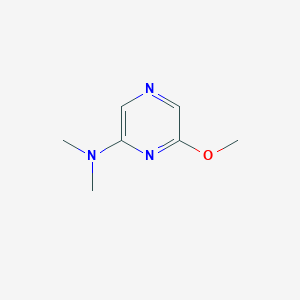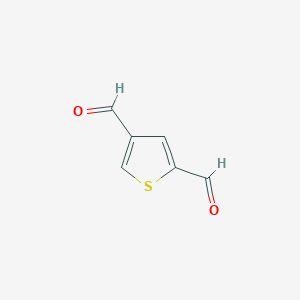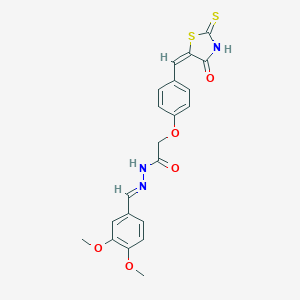
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide is a chemical compound that is widely used in scientific research. It is commonly referred to as "thioflavin T" and is used as a fluorescent dye to label amyloid fibrils, which are protein aggregates that are associated with various diseases, including Alzheimer's disease.
作用机制
Thioflavin T binds to the beta-sheet structure of amyloid fibrils, causing the dye to fluoresce. This allows researchers to visualize and quantify the amount of amyloid fibrils present in a sample.
生化和生理效应
Thioflavin T has no known biochemical or physiological effects on living organisms.
实验室实验的优点和局限性
One advantage of using thioflavin T in lab experiments is its high sensitivity and specificity for amyloid fibrils. It is also relatively easy to use and can be detected using standard fluorescence microscopy techniques. However, thioflavin T has limitations in that it can only label beta-sheet structures, and it may bind to other non-amyloid structures in certain conditions.
未来方向
For thioflavin T research include developing new fluorescent dyes with improved sensitivity and specificity for amyloid fibrils. Additionally, researchers are working to develop new imaging techniques that can visualize amyloid fibrils in vivo, which could lead to earlier diagnosis and treatment of diseases such as Alzheimer's.
合成方法
Thioflavin T can be synthesized by reacting 2-hydroxybenzaldehyde with thiosemicarbazide to form a Schiff base, which is then reacted with 3,4-dimethoxybenzaldehyde to form the final product.
科学研究应用
Thioflavin T is primarily used in scientific research to label and detect amyloid fibrils. It has been used to study the aggregation of various proteins, including beta-amyloid, alpha-synuclein, and prion proteins. Thioflavin T is also used in the diagnosis of Alzheimer's disease, as amyloid fibrils are a hallmark of the disease.
属性
CAS 编号 |
139298-32-1 |
|---|---|
产品名称 |
Acetic acid, (4-((4-oxo-2-thioxo-5-thiazolidinylidene)methyl)phenoxy)-, ((3,4-dimethoxyphenyl)methylene)hydrazide |
分子式 |
C21H19N3O5S2 |
分子量 |
457.5 g/mol |
IUPAC 名称 |
N-[(E)-(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanylidene-1,3-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
InChI |
InChI=1S/C21H19N3O5S2/c1-27-16-8-5-14(9-17(16)28-2)11-22-24-19(25)12-29-15-6-3-13(4-7-15)10-18-20(26)23-21(30)31-18/h3-11H,12H2,1-2H3,(H,24,25)(H,23,26,30)/b18-10+,22-11+ |
InChI 键 |
TVTXOCCXVRYRLD-OCJVEPCKSA-N |
手性 SMILES |
COC1=C(C=C(C=C1)/C=N/NC(=O)COC2=CC=C(C=C2)/C=C/3\C(=O)NC(=S)S3)OC |
SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
规范 SMILES |
COC1=C(C=C(C=C1)C=NNC(=O)COC2=CC=C(C=C2)C=C3C(=O)NC(=S)S3)OC |
同义词 |
N-[(3,4-dimethoxyphenyl)methylideneamino]-2-[4-[(E)-(4-oxo-2-sulfanyli dene-thiazolidin-5-ylidene)methyl]phenoxy]acetamide |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



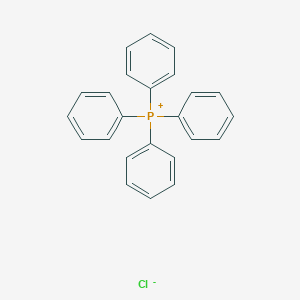
![Tetrazolo[1,5-a]pyridine](/img/structure/B153557.png)
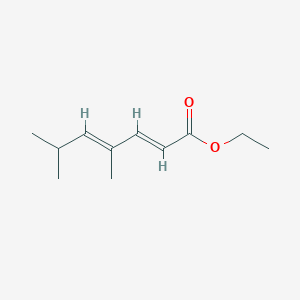
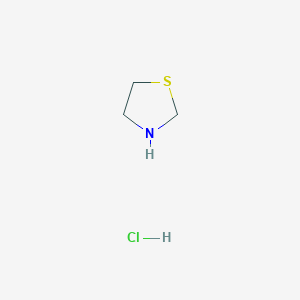
![Thiazolo[4,5-h]isoquinolin-2-amine](/img/structure/B153563.png)
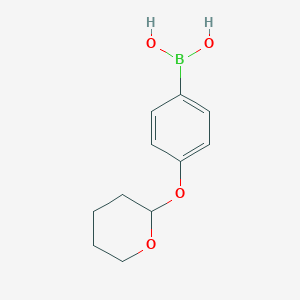
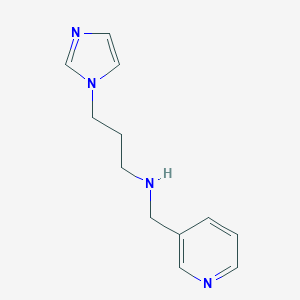
![Thieno[2,3-c]pyridine](/img/structure/B153571.png)
![Thieno[2,3-d]pyrimidine](/img/structure/B153573.png)
